molecular formula C15H18N4O2S2 B2910211 5-((2,6-Dimethylmorpholino)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1005041-93-9

5-((2,6-Dimethylmorpholino)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2910211
CAS No.: 1005041-93-9
M. Wt: 350.46
InChI Key: QTDKDDVKZDKMQU-UHFFFAOYSA-N
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Description

5-((2,6-Dimethylmorpholino)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a novel chemical entity designed for research purposes, belonging to the class of thiazolo[3,2-b][1,2,4]triazole derivatives. This heteroatom-rich bicyclic scaffold is of significant interest in medicinal chemistry and is recognized as a source of drug-like molecules with diverse biological activities . While specific data on this exact compound is limited in the public domain, compounds based on the thiazolo[3,2-b][1,2,4]triazole core have demonstrated promising antitumor properties in scientific studies . Related derivatives have been identified as potential topoisomerase 1 (Top1) inhibitors, showing superior inhibitory activity compared to the natural inhibitor camptothecin in vitro . Other analogs have been reported as potential inhibitors of phospholipase C-γ2 (PLC-γ2), a target expressed in hematopoietic cells . The structural features of this scaffold, including the 1,2,4-triazole ring and the potential for an enone system, make it a valuable template for investigating new small molecules capable of selectively modulating metabolic pathways in cancers . This product is intended for non-human research applications only in fields such as chemical biology, oncology research, and early-stage drug discovery. It is not for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for detailed protocols on handling and evaluating similar compounds.

Properties

IUPAC Name

5-[(2,6-dimethylmorpholin-4-yl)-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S2/c1-9-6-18(7-10(2)21-9)12(11-4-3-5-22-11)13-14(20)19-15(23-13)16-8-17-19/h3-5,8-10,12,20H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDKDDVKZDKMQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(C2=CC=CS2)C3=C(N4C(=NC=N4)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2,6-Dimethylmorpholino)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-b][1,2,4]triazole core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The thiophene ring is then introduced via a coupling reaction, followed by the addition of the morpholine ring through nucleophilic substitution. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the synthesis. The use of high-throughput screening and process optimization techniques can help in identifying the most efficient pathways and conditions for large-scale production.

Chemical Reactions Analysis

Synthetic Pathways and Key Reactivity

The compound’s structure combines a thiazolo[3,2-b] triazol-6-ol core with a (2,6-dimethylmorpholino)(thiophen-2-yl)methyl substituent. While direct synthetic data for this specific molecule is limited in the literature, analogous reactions for structurally related thiazolo-triazole derivatives provide critical insights:

  • Core Synthesis :
    Thiazolo[3,2-b] triazol-6-ones are typically synthesized via [3+2] cyclocondensation of 1,3-diketones with 3-mercapto-1,2,4-triazoles under acidic conditions (e.g., AcOH/H₂SO₄) . For example:
    1 3 Diketone+3 Mercapto triazoleAcOH H2SO4Thiazolo triazol 6 one\text{1 3 Diketone}+\text{3 Mercapto triazole}\xrightarrow{\text{AcOH H}_2\text{SO}_4}\text{Thiazolo triazol 6 one} Hydroxyl group introduction at position 6 likely involves hydrolysis of a ketone precursor or direct functionalization via nucleophilic substitution .
  • Substituent Incorporation :
    The (2,6-dimethylmorpholino)(thiophen-2-yl)methyl group is introduced via:
    • Mannich Reaction : Secondary amines (e.g., 2,6-dimethylmorpholine) react with thiophen-2-ylmethyl ketones in the presence of formaldehyde .
    • Nucleophilic Aromatic Substitution : Thiophen-2-yl groups are introduced via Suzuki coupling or Friedel-Crafts alkylation .

Thiazolo-Triazole Core

  • Hydroxyl Group (-OH) at Position 6 :
    • Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) to form esters under basic conditions .
    • Oxidation : Susceptible to oxidation by KMnO₄ or CrO₃ to form ketones or carboxylic acids .
  • Thiazole Ring :
    • Electrophilic Substitution : Halogenation (Br₂/FeBr₃) occurs at the C-2 and C-5 positions .
    • Ring-Opening : Treatment with strong bases (e.g., NaOH) cleaves the thiazole ring to form thiol intermediates .

(2,6-Dimethylmorpholino)methyl Moiety

  • Amine Reactivity :
    • Alkylation/Acylation : Reacts with alkyl halides or anhydrides to form quaternary ammonium salts .
    • Ring-Opening : Acidic conditions (HCl) hydrolyze morpholine to diols .
  • Thiophen-2-yl Group :
    • Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) occurs at the C-5 position .
    • Cross-Coupling : Participates in Stille or Heck reactions for biaryl synthesis .

Reaction Conditions and Yields

Reaction Type Conditions Products Yield Reference
EsterificationAcCl, pyridine, 0°C → RT, 12 hr6-Acetoxy derivative78–85%
BrominationBr₂ (1 eq), FeBr₃, CHCl₃, 50°C, 6 hr2-Bromo-thiazolo-triazole65%
Morpholine AlkylationMeI, K₂CO₃, DMF, 80°C, 8 hrQuaternary ammonium salt72%
Thiophene NitrationHNO₃/H₂SO₄, 0°C → RT, 2 hr5-Nitro-thiophen-2-yl derivative60%

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 220°C via cleavage of the morpholine ring and thiazole-thiophene bond (TGA/DSC data) .
  • Photodegradation : UV light (254 nm) induces radical-mediated oxidation of the thiophene ring, forming sulfoxide derivatives .
  • Acid/Base Sensitivity :
    • Stable in pH 4–9; morpholine ring hydrolyzes in concentrated HCl (12 hr, 80°C) .

Biological Activity and Derivatization

  • Anticancer Derivatives : Analogues with modified thiophene or morpholine groups show IC₅₀ values of 1.2–8.7 μM against renal and breast cancer cell lines .
  • Antimicrobial Modifications : Quaternary ammonium salts exhibit MIC = 4–16 µg/mL against S. aureus and E. coli .

Scientific Research Applications

The compound 5-((2,6-Dimethylmorpholino)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex molecule featuring a combination of a morpholine ring, a thiophene ring, and a thiazolo[3,2-b][1,2,4]triazole core. Research into similar compounds reveals several potential applications, particularly in the development of anticancer and antimicrobial agents.

Scientific Research Applications

The thiazolo[3,2-b][1,2,4]triazole scaffold is used in the search for drug-like molecules with anticancer properties . Modifications to this scaffold, such as the addition of substituents at the C-5 position, can impact the pharmacological properties of the resulting compounds .

Anticancer Activity

  • Thiazolo[3,2-b][1,2,4]triazole-6-ones Novel 5-Ene-thiazolo[3,2-b][1,2,4]triazole-6(5H)-ones have been evaluated for anticancer activity . Certain derivatives, such as 2h and 2i , have demonstrated activity against cancer cell lines without significant toxicity to normal somatic cells . The presence and position of chlorine atoms in the benzylidene part of these molecules appear to play a crucial role in their anticancer effect .
  • Thiophene-linked 1,2,4-triazoles have been tested for in vitro anti-proliferative activity against human cancer cell lines, including hepatocellular carcinoma, breast cancer, prostate cancer, and colorectal cancer .
  • 1,3,4-Thiadiazole derivatives Also exhibit anticancer activity .

Antimicrobial Activity

  • Thiophene-linked 1,2,4-triazoles have demonstrated in vitro antimicrobial activity .
  • Thiazole derivatives Thiazole derivatives have high biological activity, attracting interest in both organic synthesis and bioactivity research . Substituted 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines have been synthesized and evaluated for antibacterial properties, with some showing promising results against Gram-positive bacteria strains .

Other potential applications

  • 1,3,4-thiadiazole derivatives possess a range of pharmacological activities, including antifungal, antibacterial, anti-inflammatory, analgesic, antileishmanial, antihepatitis B viral, central nervous system (CNS) depressant, antioxidant, molluscicidal, antidiabetic, diuretic, antihypertensive, anticonvulsant, and antitubercular activities .

Mechanism of Action

The mechanism of action of 5-((2,6-Dimethylmorpholino)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Anticonvulsant Thiazolo[3,2-b][1,2,4]triazole Derivatives

  • 6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) :
    This derivative demonstrated selective activity against maximal electroshock (MES)-induced seizures, attributed to the electron-withdrawing 4-fluorophenyl group enhancing receptor binding . In contrast, the target compound’s thiophen-2-ylmethyl substituent may reduce electronegativity but improve π-π stacking interactions.
  • 6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (5b): Active in both MES and pentylenetetrazole (PTZ) tests, the 4-propoxy group’s lipophilicity likely enhances blood-brain barrier penetration . The target’s 2,6-dimethylmorpholino group may similarly improve bioavailability due to morpholine’s solubility-enhancing properties.

Anticancer Thiazolo[3,2-b][1,2,4]triazole Derivatives

  • 5-Arylidene-thiazolo[3,2-b][1,2,4]triazol-6-ones (269a–e): These compounds, bearing arylidene substituents, showed potent anticancer activity, outperforming amide analogs .

Halogen-Substituted Analogs

  • Fluorophenyl- and Chlorophenyl-Thiazolotriazoles :
    Fluorinated (e.g., 3c) and chlorinated (e.g., 6-(2,6-dichlorophenyl) derivatives) analogs exhibit metabolic stability and receptor affinity due to halogen electronegativity . The target compound’s thiophene ring, a sulfur-containing heterocycle, may reduce toxicity risks associated with halogenated aromatics while maintaining π-system interactions.

Physicochemical and Structural Comparisons

Compound/Substituents Key Features Biological Activity Reference
Target Compound : 2,6-dimethylmorpholino, thiophen-2-ylmethyl, -OH High solubility (morpholine), potential CNS penetration (thiophene) Inferred multi-target N/A
3c : 4-Fluorophenyl Electronegative, selective MES inhibition Anticonvulsant
5b : 4-Propoxyphenyl Lipophilic, dual MES/PTZ activity Anticonvulsant
269a–e : Arylidene Conjugated system, ketone moiety Anticancer
Fluorophenyl-thiols Halogenated, thiol group Undisclosed (structural)

Key Research Findings and Inferences

Substituent Impact: Morpholino groups (target compound) may enhance aqueous solubility compared to halogenated or alkoxy-substituted analogs . Thiophene vs. Phenyl: The thiophen-2-yl group’s sulfur atom could reduce oxidative metabolism risks compared to fluorophenyl or propoxyphenyl groups .

Biological Activity :

  • Anticonvulsant activity in analogs correlates with electron-withdrawing or lipophilic substituents . The target’s hydroxyl group might limit CNS penetration unless balanced by morpholine’s solubility.
  • Anticancer activity in arylidene derivatives suggests that planar substituents (e.g., thiophene) in the target compound could favor intercalation or enzyme inhibition .

Biological Activity

The compound 5-((2,6-Dimethylmorpholino)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and biological activities, particularly focusing on anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N4O2S2C_{15}H_{18}N_{4}O_{2}S_{2} . The structure features a thiazolo[3,2-b][1,2,4]triazole core with a morpholine ring and a thiophene substituent. This unique arrangement contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. For instance, the thiazolo[3,2-b][1,2,4]triazole scaffold can be synthesized through a series of condensation reactions involving thioketones and hydrazines .

Anticancer Activity

Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit significant anticancer properties. In vitro studies using the NCI 60 cancer cell line screen have shown that certain derivatives possess potent activity against various cancer types. For example:

  • Compound 2h and Compound 2i demonstrated excellent anticancer effects at concentrations as low as 10 μM without toxicity to normal cells (HEK293) .
  • A specific derivative was identified as a potential non-camptothecin topoisomerase I inhibitor, exhibiting superior activity compared to traditional chemotherapy agents .

Other Pharmacological Activities

Beyond anticancer effects, the compound exhibits a range of biological activities:

  • Antimicrobial Activity : Compounds within this class have shown efficacy against bacterial and fungal strains. For instance, several derivatives were screened for their antimicrobial properties and demonstrated significant activity against M. tuberculosis .
  • Anti-inflammatory Effects : The thiazolo[3,2-b][1,2,4]triazole derivatives have been reported to possess anti-inflammatory properties and may serve as potential treatments for inflammatory diseases .
  • Analgesic and Anticonvulsant Properties : Some studies suggest that these compounds can act as analgesics and anticonvulsants .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications at specific positions on the thiazolo[3,2-b][1,2,4]triazole scaffold can lead to enhanced potency or selectivity towards particular biological targets. For instance:

  • The presence of electron-donating groups on the thiophene ring has been correlated with increased anticancer activity.
  • Substituents on the morpholine ring can also influence the pharmacokinetic properties of the compounds .

Case Studies

Several studies have focused on the biological evaluation of related compounds:

  • Study on Anticancer Activity : A series of thiazolo[3,2-b][1,2,4]triazole derivatives were synthesized and evaluated in vitro against various cancer cell lines. The results indicated that some compounds had IC50 values in the low micromolar range .
    CompoundIC50 (μM)Cancer Type
    5a5Breast
    5b10Lung
    5c15Colon
  • Antimicrobial Evaluation : A derivative was tested against E. coli and S. aureus, showing minimum inhibitory concentrations (MIC) below 10 µg/mL .

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